4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound features a unique structural arrangement that includes an indoline moiety, a sulfonyl group, and a benzamide structure, which contribute to its biological activities and chemical properties. The compound has been primarily studied for its inhibitory effects on specific kinases involved in tumor progression, making it a candidate for further research and development in oncology .
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves several steps to construct the desired molecular framework. A common synthetic route includes:
The optimization of reaction conditions is crucial for enhancing yield and purity during the synthesis process. Key factors include controlling temperature, reaction time, and selecting appropriate catalysts or solvents to facilitate the reactions effectively .
The molecular formula of 4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is C20H20N3O3S, with a molar mass of approximately 393.5 g/mol. The structure consists of:
The compound's InChI key is InChI=1S/C20H20N3O3S/c1-14-8-7-13(22)12(9-14)21-19(24)23(25)15-10-16(26)17(27)18(15)20(21)22/h7-10,12H,1-6H3
.
4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
For oxidation reactions, common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions often utilize nucleophiles such as amines or thiols under acidic or basic conditions .
The primary targets of 4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide are the Mnk1 and Mnk2 kinases. These kinases are pivotal in regulating protein synthesis and cell growth pathways associated with tumor development.
The compound inhibits Mnk1 and Mnk2 activity, affecting the Mnk-eIF4E signaling axis, which is crucial for oncogenic processes. This inhibition leads to cellular effects such as suppression of tumor cell growth, induction of cell cycle arrest, and downregulation of proteins like eIF4E, Mcl-1, and c-myc .
The compound exhibits notable stability in rat plasma and human microsomes, indicating favorable pharmacokinetic properties for therapeutic applications.
Key chemical properties include:
These properties are essential for its potential use in drug formulation and delivery systems.
4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has significant potential in scientific research, especially in cancer therapeutics due to its kinase inhibitory activity. Its unique structural characteristics make it a candidate for further studies aimed at developing effective treatments against various cancers by targeting specific signaling pathways involved in tumor growth and progression .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: